2-(2,6-Octadienylthio)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Octadienylthio)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Octadienylthio)ethanol typically involves the reaction of 2,6-octadienyl halides with thiol-containing compounds under basic conditions. One common method is the nucleophilic substitution reaction where 2,6-octadienyl chloride reacts with thiourea to form the corresponding thioether, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Octadienylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The thioether group can participate in substitution reactions, forming new thioether or sulfoxide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various thioether and sulfoxide derivatives.
Scientific Research Applications
2-(2,6-Octadienylthio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,6-Octadienylthio)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simple alcohol with a hydroxyl group.
2-Mercaptoethanol: Contains both a hydroxyl and a thiol group.
Allyl alcohol: An alcohol with an allyl group.
Uniqueness
2-(2,6-Octadienylthio)ethanol is unique due to the presence of both a hydroxyl group and a thioether group, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications compared to simpler alcohols and thiols .
Properties
CAS No. |
94135-33-8 |
---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
2-[(2E,6E)-octa-2,6-dienyl]sulfanylethanol |
InChI |
InChI=1S/C10H18OS/c1-2-3-4-5-6-7-9-12-10-8-11/h2-3,6-7,11H,4-5,8-10H2,1H3/b3-2+,7-6+ |
InChI Key |
FEAIFWLZCMLWTH-BLWKUPHCSA-N |
Isomeric SMILES |
C/C=C/CC/C=C/CSCCO |
Canonical SMILES |
CC=CCCC=CCSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.